5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol
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Overview
Description
5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methoxyphenol group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. The methoxyphenol group contributes to the compound’s aromatic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol typically involves the construction of the pyrrolidine ring followed by its attachment to the methoxyphenol group. One common method involves the use of 2-methoxyphenol as a starting material, which undergoes a series of reactions including alkylation, cyclization, and reduction to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenol group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
2-Methoxyphenol: An aromatic compound with a methoxy group attached to a phenol ring.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position
Uniqueness
5-((2S)Pyrrolidin-2-YL)-2-methoxyphenol is unique due to the combination of the pyrrolidine ring and the methoxyphenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methoxy-5-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2/c1-14-11-5-4-8(7-10(11)13)9-3-2-6-12-9/h4-5,7,9,12-13H,2-3,6H2,1H3/t9-/m0/s1 |
InChI Key |
JUQQXGOGFNGPRY-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCCN2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)O |
Origin of Product |
United States |
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